N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide
CAS No.:
Cat. No.: VC13447945
Molecular Formula: C12H19ClN2O2
Molecular Weight: 258.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2O2 |
|---|---|
| Molecular Weight | 258.74 g/mol |
| IUPAC Name | N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide |
| Standard InChI | InChI=1S/C12H19ClN2O2/c1-9(16)15(10-4-5-10)11-3-2-6-14(8-11)12(17)7-13/h10-11H,2-8H2,1H3 |
| Standard InChI Key | NIHXMWHXFHGKPC-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl |
| Canonical SMILES | CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 3-position with an N-cyclopropylacetamide group and at the 1-position with a 2-chloroacetyl moiety. This configuration introduces both rigidity (via the cyclopropyl group) and reactivity (via the chloroacetyl unit). The IUPAC name, N-[1-(2-chloroacetyl)piperidin-3-yl]-N-cyclopropylacetamide, reflects this arrangement. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.74 g/mol |
| SMILES | CC(=O)N(C1CC1)C2CCCN(C2)C(=O)CCl |
| InChI Key | NIHXMWHXFHGKPC-UHFFFAOYSA-N |
The chloroacetyl group () enables nucleophilic substitution reactions, while the acetamide and piperidine components may facilitate interactions with biological targets.
Physicochemical Profiling
Synthesis and Reaction Pathways
General Synthetic Strategies
Synthesis typically proceeds via sequential acylation and alkylation steps under inert conditions to mitigate side reactions from the chloroacetyl group’s reactivity. A plausible route involves:
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Piperidine Functionalization: Introducing the cyclopropylacetamide group via nucleophilic substitution.
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Chloroacetylation: Reacting the intermediate with chloroacetyl chloride in dichloromethane or tetrahydrofuran .
Optimized Reaction Conditions
Data from related syntheses highlight critical parameters:
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Solvent | Dichloromethane or THF | 74–99% |
| Temperature | 0–25°C | Moderate |
| Base | Triethylamine or KCO | High |
For example, cyclopropylamine reacts with chloroacetyl chloride in dichloromethane at 0°C to yield 2-chloro-N-cyclopropylacetamide (99% yield) , a potential precursor for further functionalization. Subsequent coupling with a piperidine derivative under similar conditions could generate the target compound.
Industrial and Synthetic Applications
Intermediate in Organic Synthesis
Chloroacetamides serve as versatile intermediates due to their susceptibility to nucleophilic attack. For N-[1-(2-chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide, potential derivatization pathways include:
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Alkylation: Displacement of the chloro group with amines or thiols.
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Cyclization: Intramolecular reactions forming heterocyclic scaffolds.
Library Development for Drug Discovery
The compound’s modular structure enables rapid generation of analogs for high-throughput screening. For instance, substituting the cyclopropyl group with other alkyl or aryl moieties could yield lead candidates with enhanced target selectivity.
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